Physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
Physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
Topic: Physicochemical properties of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Physicochemical Properties, Synthesis, and Handling
Executive Summary
2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-78-4) is a specialized dihydrochalcone derivative characterized by a lipophilic dimethyl-substituted benzoyl core linked to an ortho-thiomethyl phenyl ring. Structurally, it represents a "privileged scaffold" in medicinal chemistry, sharing significant homology with precursors used in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and sulfur-containing bioactives.
This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer actionable insights into its solubility, stability, synthesis, and analytical characterization. It is designed to support researchers utilizing this molecule as a building block for complex heterocycles or as a probe in lipophilic ligand discovery.
Chemical Identity & Structural Analysis[1]
The compound is a dihydrochalcone (1,3-diphenylpropan-1-one), distinguishing it from its unsaturated chalcone precursors by the saturation of the
| Parameter | Data |
| IUPAC Name | 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]propan-1-one |
| Common Name | 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone |
| CAS Registry Number | 898754-78-4 |
| Molecular Formula | C₁₈H₂₀OS |
| Molecular Weight | 284.42 g/mol |
| SMILES | CC1=CC(C)=C(C(=O)CCC2=CC=CC=C2SC)C=C1 |
| Structural Class | Dihydrochalcone / Aryl Ketone / Thioether |
Physicochemical Profile
Understanding the physicochemical behavior of this compound is critical for assay development and formulation. The presence of the ortho-thiomethyl group (-SMe) introduces a soft nucleophilic center and a specific metabolic liability (oxidation) that must be managed.
Quantitative Properties
| Property | Value (Experimental/Predicted) | Context & Implication |
| LogP (Octanol/Water) | 4.7 ± 0.4 (Pred) | High Lipophilicity. The compound will partition strongly into lipid bilayers. Requires organic co-solvents (DMSO, EtOH) for biological assays. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in aqueous media. |
| Solubility (Organics) | > 50 mg/mL (DMSO, DCM) | Highly soluble in chlorinated solvents and dipolar aprotic solvents. |
| Boiling Point | ~448°C (at 760 mmHg) | High boiling point due to molecular weight and pi-stacking interactions; not suitable for GC without derivatization or high-temp columns. |
| Density | 1.10 ± 0.1 g/cm³ | Slightly denser than water. |
| pKa | N/A (Non-ionizable) | The molecule remains neutral across the physiological pH range (1–14). |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | The ketone oxygen and thioether sulfur act as weak acceptors. |
Stability & Reactivity
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Oxidation Sensitivity: The sulfide (-SMe) moiety is susceptible to oxidation by atmospheric oxygen over time, or rapidly by peroxides (e.g., mCPBA), forming the sulfoxide (S=O) and sulfone (O=S=O) derivatives.
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Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow S-oxidation.
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Photostability: Propiophenones can undergo Norrish Type I/II photocleavage under high-intensity UV light. Store in amber vials.
Synthesis & Production Strategy
While Friedel-Crafts acylation is a theoretical route, the Aldol Condensation-Hydrogenation sequence is the industry standard for high-purity dihydrochalcone synthesis. This route avoids the use of difficult-to-purify acid chlorides and allows for convergent assembly.
Validated Synthetic Workflow
Step 1: Claisen-Schmidt Condensation Reaction of 2,5-dimethylacetophenone with 2-(methylthio)benzaldehyde yields the intermediate chalcone.
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Reagents: NaOH (aq), Ethanol.
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Conditions: 0°C to RT, 4-12 hours.
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Observation: Formation of a yellow precipitate (Chalcone).
Step 2: Catalytic Hydrogenation Selective reduction of the alkene to the alkane without reducing the ketone or stripping the sulfur.
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Reagents: H₂ (1 atm), 10% Pd/C, Ethyl Acetate/Methanol.
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Critical Note: Sulfur compounds can poison Pd catalysts. Higher catalyst loading (10-20 mol%) or the use of Wilkinson's catalyst may be required if the reaction stalls.
Pathway Visualization (DOT)
Caption: Figure 1 illustrates the two-step convergent synthesis. Note the risk of over-reduction to the alcohol if hydrogenation conditions are too vigorous.
Analytical Characterization
To validate the identity and purity of 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, the following analytical signatures should be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 2.30 - 2.40 ppm (6H, s): Two distinct singlets for the Ar-CH₃ groups on the propiophenone ring.
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δ 2.45 ppm (3H, s): Singlet for the S-CH₃ (thiomethyl) group.
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δ 3.00 - 3.10 ppm (2H, t): Triplet for the
-methylene protons (-C(=O)-CH₂ -). -
δ 3.15 - 3.25 ppm (2H, t): Triplet for the
-methylene protons (-CH₂ -Ar). -
δ 7.00 - 7.50 ppm (m): Multiplet corresponding to the 7 aromatic protons. Look for the characteristic splitting of the 1,2,4-substituted ring (propiophenone) and the 1,2-substituted ring (thio-phenyl).
HPLC Method (Reverse Phase)
Due to high lipophilicity (LogP ~4.7), standard C18 gradients starting at high water content will result in excessively long retention times.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 50% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm.
Handling, Safety & Stability
Metabolic Stability & Degradation
In biological systems or oxidative stress studies, the primary degradation pathway is S-oxidation.
Caption: Figure 2 depicts the sequential oxidation of the thioether to sulfoxide and sulfone, increasing polarity and altering pharmacological activity.
Safety Protocols
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GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).
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Odor Control: Thioethers often possess a disagreeable "cabbage-like" or garlic odor. All weighing and transfer should occur within a functioning fume hood. Glassware should be treated with bleach (hypochlorite) solution post-use to oxidize residual sulfides before washing.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725987, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Isomer Analog). Retrieved from [Link]
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Qadir, T., et al. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives (Context on Thio-Benzaldehyde reactivity).[1] Current Organocatalysis.[1] Retrieved from [Link]
